molecular formula C24H22N4O B4592581 N-benzyl-3-phenyl-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine

N-benzyl-3-phenyl-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B4592581
M. Wt: 382.5 g/mol
InChI Key: ONDQYXCHTLQKBK-UHFFFAOYSA-N
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Description

N-benzyl-3-phenyl-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C24H22N4O and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.17936134 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-benzyl-3-phenyl-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine and related compounds are synthesized and characterized for their structural and chemical properties. These compounds are derived through various synthetic routes, involving key steps such as cycloaddition, rearrangement, and condensation reactions, highlighting the versatility of 1,2,4-triazole derivatives in organic synthesis. For instance, the compound has been synthesized as part of a study exploring the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which demonstrates the compound's relevance in the development of novel chemical entities with potential biological activities (Bektaş et al., 2010).

Biological Activities

The exploration of biological activities is a significant application of these compounds, particularly in antimicrobial and cytotoxicity studies. For example, related 1,2,4-triazole derivatives have been investigated for their in vitro cytotoxic activity against various cancer cell lines and antimicrobial activity against a range of bacteria and yeasts. These studies highlight the potential of this compound derivatives in the development of new therapeutic agents with specific biological activities (Asegbeloyin et al., 2014).

Chemical Properties and Reactivity

Research into the chemical properties and reactivity of these compounds, including studies on their electronic structures and reaction mechanisms, contributes to a deeper understanding of their potential applications. Investigations into the electronic structures of octahedral Ni(II) complexes with triazole ligands, for example, provide insights into the coordination chemistry of these compounds and their potential applications in catalysis and materials science (Schweinfurth et al., 2013).

Application in Synthesis of Complex Molecules

These compounds serve as precursors or intermediates in the synthesis of more complex molecules, demonstrating their utility in organic and medicinal chemistry. For instance, the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole using a related triazole compound as a starting material showcases the role of these compounds in facilitating the construction of complex heterocyclic systems with potential biological activity (Noolvi et al., 2014).

Properties

IUPAC Name

1-[5-(benzylamino)-3-phenyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c29-22(17-16-19-10-4-1-5-11-19)28-24(25-18-20-12-6-2-7-13-20)26-23(27-28)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDQYXCHTLQKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CC=CC=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-3-phenyl-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.